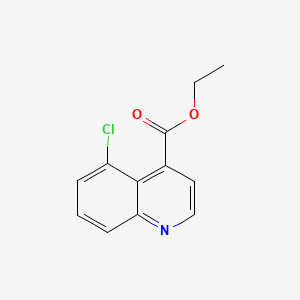

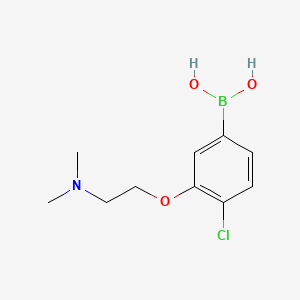

![molecular formula C9H7ClN2O2 B597513 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 162469-86-5](/img/structure/B597513.png)

2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

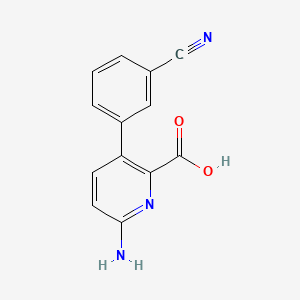

“2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one” is a chemical compound with the molecular formula C9H7ClN2O . It’s a member of the 4H-pyrido[1,2-a]pyrimidin-4-ones family, which exhibits versatile biological activities .

Synthesis Analysis

The synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones involves the reaction of substituted 2-chloromethyl-4H-pyrido[1,2-a]pyrimidin-4-ones with suitable amines . An operationally simple reaction has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields .

Molecular Structure Analysis

The molecular weight of “2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one” is 194.62 g/mol . The InChI code is InChI=1S/C9H7ClN2O/c10-6-7-5-9 (13)12-4-2-1-3-8 (12)11-7/h1-5H,6H2 .

Chemical Reactions Analysis

The chemical reactions involving 4H-pyrido[1,2-a]pyrimidin-4-ones are diverse. For instance, an expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been reported . This reaction proceeds under mild conditions and can be executed in gram scale .

Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 32.7 Ų and a rotatable bond count of 1 . The XLogP3 value is 0.6, indicating its lipophilicity .

Applications De Recherche Scientifique

Anticancer Applications

This compound has been used in the design and synthesis of anticancer agents . For instance, it has been incorporated into [1,2,4]triazolo [1,5-a]pyrimidine indole derivatives, which have shown promising antiproliferative activities against various human cancer cell lines, including MGC-803, HCT-116, and MCF-7 . Another study reported the synthesis of pyrrolo [2,3-d]pyrimidine derivatives that exhibited significant cytotoxic effects against several human cancer cell lines .

Suppression of ERK Signaling Pathway

The ERK signaling pathway plays a crucial role in cell proliferation and survival. Some derivatives of this compound have shown significant inhibitory effects on the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .

Induction of Cell Apoptosis

Certain derivatives of this compound have been found to induce cell apoptosis and G2/M phase arrest, and regulate cell cycle-related and apoptosis-related proteins in cancer cells .

Inhibition of Fatty Acid-Binding Proteins (FABPs)

FABPs are potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes . Although the specific role of this compound in FABP inhibition is not mentioned, it’s plausible that it could be used in the design of FABP inhibitors given its structural versatility.

C-3 Chalcogenation

An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields . This highlights the compound’s utility in synthetic chemistry.

Molecular Docking Studies

Molecular docking studies have been conducted with derivatives of this compound, confirming their promising binding affinities against Bcl2 anti-apoptotic protein . This suggests potential applications in drug discovery and development.

Mécanisme D'action

While the specific mechanism of action for “2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one” is not explicitly mentioned in the retrieved documents, it’s worth noting that the 1,2,4-triazolo[1,5-a]pyrimidine heterocycle, which is structurally similar, has been proposed as a possible surrogate of the purine ring .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(chloromethyl)-9-hydroxypyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c10-5-6-4-8(14)12-3-1-2-7(13)9(12)11-6/h1-4,13H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPDHDSSORRBEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=O)C=C(N=C2C(=C1)O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

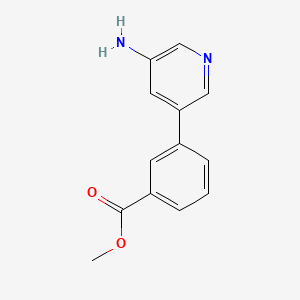

![3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B597438.png)

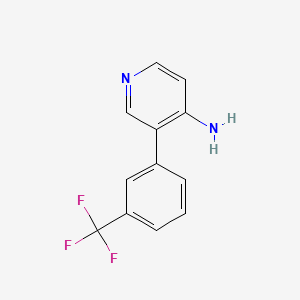

![N-((S)-1-Amino-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-3-chloro-4-isopropoxybenzamide](/img/structure/B597442.png)

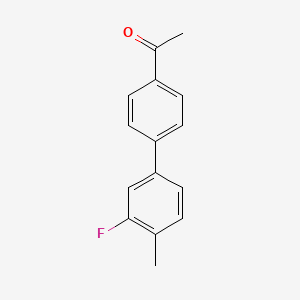

![2-Isopropyl-5,6-dihydro-1H-benzo[d]imidazol-7(4H)-one](/img/structure/B597444.png)

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B597450.png)